molecular formula C8H4BrNO2 B1440895 6-Bromo-4H-3,1-benzoxazin-4-one CAS No. 449185-77-7

6-Bromo-4H-3,1-benzoxazin-4-one

Cat. No. B1440895
CAS RN: 449185-77-7
M. Wt: 226.03 g/mol
InChI Key: RJIZHRFAWBZRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4H-3,1-benzoxazin-4-one is a building block used in the construction of pyrimidinyl substituted benzoxazinones, small molecule rennin inhibitors . It has a molecular formula of C8H4BrNO2 .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives is described in a research paper . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4H-3,1-benzoxazin-4-one consists of a benzoxazinone core with a bromine atom attached at the 6th position .


Physical And Chemical Properties Analysis

6-Bromo-4H-3,1-benzoxazin-4-one has a predicted boiling point of 352.2±44.0 °C and a predicted density of 1.80±0.1 g/cm3 . It has a pKa value of 0.10±0.20 (Predicted) .

Scientific Research Applications

Organic Synthesis

“6-Bromo-4H-3,1-benzoxazin-4-one” is a valuable building block in organic synthesis . It is used in the construction of pyrimidinyl substituted benzoxazinones . These compounds are important in the synthesis of a wide range of organic molecules, contributing to the development of new synthetic methodologies .

Pharmacology

In the field of pharmacology, “6-Bromo-4H-3,1-benzoxazin-4-one” has been used in the design and synthesis of a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones . These compounds are orally bioavailable small molecule inhibitors of renin . They exhibit potent renin inhibition and good permeability, solubility, and metabolic stability .

Biochemistry

In biochemistry, “6-Bromo-4H-3,1-benzoxazin-4-one” is used in the construction of pyrimidinyl substituted benzoxazinones . These compounds are small molecule rennin inhibitors . Rennin is an enzyme that plays a key role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .

Medicinal Chemistry

“6-Bromo-4H-3,1-benzoxazin-4-one” is used in medicinal chemistry for the construction of pyrimidinyl substituted benzoxazinones . These compounds are small molecule rennin inhibitors . They have potential therapeutic applications in the treatment of hypertension and other cardiovascular diseases .

Material Science

Although there is limited information available on the use of “6-Bromo-4H-3,1-benzoxazin-4-one” in material science, its properties such as its solid form and melting point between 219.0-228.0°C suggest potential applications in the synthesis of new materials.

Safety and Hazards

6-Bromo-4H-3,1-benzoxazin-4-one may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

6-bromo-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-1-2-7-6(3-5)8(11)12-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIZHRFAWBZRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718766
Record name 6-Bromo-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

449185-77-7
Record name 6-Bromo-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4H-3,1-benzoxazin-4-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-4H-3,1-benzoxazin-4-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-4H-3,1-benzoxazin-4-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-4H-3,1-benzoxazin-4-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-4H-3,1-benzoxazin-4-one
Reactant of Route 6
6-Bromo-4H-3,1-benzoxazin-4-one

Q & A

Q1: What makes 6-Bromo-4H-3,1-benzoxazin-4-one a valuable building block in organic synthesis?

A: 6-Bromo-4H-3,1-benzoxazin-4-one exhibits versatile reactivity towards various nucleophiles, making it a valuable starting material for constructing diverse heterocyclic systems. [] For instance, it reacts readily with hydrazine hydrate to yield 3-amino-4(3H)-quinazolinone. [] This intermediate can be further elaborated to access more complex structures like triazino(2,3-c)quinazolines and thiazole derivatives. [] This ability to readily form new carbon-nitrogen bonds highlights its potential in medicinal chemistry and materials science.

Q2: Beyond its reactivity with hydrazine, what other transformations can 6-Bromo-4H-3,1-benzoxazin-4-one undergo?

A: Research indicates that 6-Bromo-4H-3,1-benzoxazin-4-one can undergo a range of transformations. Notably, its reaction with malononitrile in the presence of sodium ethoxide yields a quinoline derivative. [] This transformation showcases the compound's versatility in constructing diverse heterocyclic scaffolds, particularly those relevant to drug discovery efforts.

  1. Dinisha, Patel, et al. "Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles." Journal of Chemical Research, vol. 38, no. 6, 2014, pp. 355-362.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.